ZnAF-2 DA

Descripción

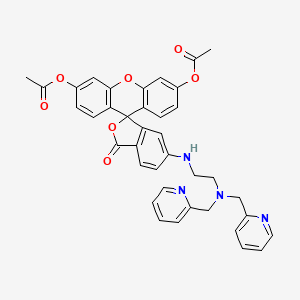

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N4O7/c1-24(43)46-29-10-13-32-35(20-29)48-36-21-30(47-25(2)44)11-14-33(36)38(32)34-19-26(9-12-31(34)37(45)49-38)41-17-18-42(22-27-7-3-5-15-39-27)23-28-8-4-6-16-40-28/h3-16,19-21,41H,17-18,22-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHJESKPYRPLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357339-96-9 | |

| Record name | ZnAF-2 DA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Zinc-Sensing Mechanism of ZnAF-2 DA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent zinc indicator, ZnAF-2 DA. We will delve into the core mechanism of its fluorescence, present its key photophysical and chemical properties, and provide detailed experimental protocols for its application in cellular imaging. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound for the detection and quantification of intracellular zinc.

The Core Mechanism: Photoinduced Electron Transfer and Enzymatic Activation

The fluorescence of this compound is a sophisticated two-stage process, beginning with cellular uptake and enzymatic activation, followed by a zinc-dependent fluorescence "turn-on" mechanism.

1.1. Cellular Permeability and Intracellular Trapping

This compound is the diacetylated, cell-permeable derivative of ZnAF-2.[1] The addition of two acetyl groups renders the molecule more lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its membrane-impermeable form, ZnAF-2. This enzymatic cleavage effectively traps the active zinc sensor within the cytosol, enabling the specific measurement of intracellular zinc.[1]

1.2. Fluorescence Quenching and Zinc-Induced Enhancement

The core of ZnAF-2's zinc-sensing capability lies in a process known as Photoinduced Electron Transfer (PET). The ZnAF-2 molecule consists of a fluorescein (B123965) fluorophore linked to a zinc-chelating moiety analogous to TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).[1] In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the chelator quenches the fluorescence of the fluorescein molecule upon excitation.

Upon the binding of a zinc ion (Zn²⁺) to the chelating moiety, the electron-donating ability of the nitrogen atoms is suppressed. This inhibition of the PET process "turns on" the fluorescence of the fluorescein, resulting in a significant increase in the emitted light. This direct and robust correlation between zinc concentration and fluorescence intensity allows for sensitive detection of intracellular zinc.

Below is a diagram illustrating the activation and zinc-sensing mechanism of this compound.

Quantitative Data

The photophysical and binding properties of ZnAF-2 are summarized in the table below. These parameters are crucial for designing experiments and interpreting fluorescence data.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~492 nm | N/A |

| Emission Wavelength (λem) | ~515 nm | N/A |

| Dissociation Constant (Kd) for Zn²⁺ | ~2.7 nM | N/A |

| Fluorescence Enhancement | ~51-fold upon Zn²⁺ binding | N/A |

| Molecular Formula | C₃₈H₃₂N₄O₇ | N/A |

| Molecular Weight | 656.68 g/mol | N/A |

| Solvent for Stock Solution | DMSO | N/A |

Experimental Protocols

This section provides a detailed protocol for the use of this compound to measure intracellular zinc in cultured mammalian cells (e.g., HEK293 or HeLa cells).

3.1. Materials

-

This compound (typically supplied as a 1 mg solid or a solution in DMSO)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

HEK293 or HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

96-well black, clear-bottom imaging plates or glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)

3.2. Preparation of Reagents

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a working solution of this compound by diluting the stock solution in a physiological buffer such as HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

3.3. Cell Preparation and Staining

-

Cell Seeding: Seed HEK293 or HeLa cells onto 96-well black, clear-bottom imaging plates or glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the this compound loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the loading buffer.

-

Wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

-

Add fresh, pre-warmed HBSS or culture medium to the cells for imaging.

-

3.4. Fluorescence Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with a camera and a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).

-

Image Acquisition:

-

Acquire fluorescence images of the stained cells.

-

To investigate changes in intracellular zinc, you can treat the cells with zinc supplements (e.g., ZnCl₂ with a zinc ionophore like pyrithione) or chelators (e.g., TPEN) and acquire images at different time points.

-

The following diagram outlines a typical experimental workflow for measuring intracellular zinc using this compound.

Conclusion

This compound is a powerful and sensitive fluorescent probe for the detection of intracellular zinc. Its mechanism, based on enzymatic activation and a zinc-dependent photoinduced electron transfer process, allows for specific and robust measurements. By following the detailed protocols outlined in this guide, researchers can effectively employ this compound to investigate the intricate roles of zinc in various biological processes, from cellular signaling to drug discovery.

References

ZnAF-2 DA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of ZnAF-2 DA, a fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). This document includes detailed data, experimental protocols, and visualizations to support researchers in utilizing this powerful tool for studying the role of zinc in biological systems.

Core Properties of this compound and ZnAF-2

This compound is the diacetylated, cell-permeable form of the zinc indicator ZnAF-2. Once inside the cell, intracellular esterases cleave the acetyl groups, trapping the active, fluorescently responsive ZnAF-2 molecule.

Chemical Structure

This compound: 6-[N-[N′,N′-bis(2-Pyridinylmethyl)-2-aminoethyl]amino-3′,6′-bis(acetyloxy)-spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one

ZnAF-2: 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}fluorescein

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for both this compound and its active form, ZnAF-2.

| Property | This compound | ZnAF-2 (Active Form) |

| Molecular Formula | C₃₈H₃₂N₄O₇[1] | C₃₄H₂₈N₄O₅ |

| Molecular Weight | 656.68 g/mol [1] | 588.62 g/mol |

| CAS Number | 357339-96-9[1] | 321859-11-4 |

| Appearance | White to off-white powder | Not specified |

| Solubility | Soluble in DMSO | High water solubility[2] |

| Cell Permeability | Permeable[2] | Impermeable[2] |

| Excitation Maximum (λex) | ~492 nm (after hydrolysis and in the presence of Zn²⁺)[3] | 492 nm (in the presence of Zn²⁺) |

| Emission Maximum (λem) | ~515 nm (after hydrolysis and in the presence of Zn²⁺)[3] | 514 nm (in the presence of Zn²⁺) |

| Quantum Yield (Φ) | Not applicable | 0.02 (in the absence of Zn²⁺)[4] |

| Extinction Coefficient (ε) | Not applicable | Not explicitly found for ZnAF-2. For the related compound ZnAF-2F, the quantum yield of the Zn²⁺ complex is 0.24.[4] |

| Dissociation Constant (Kd) for Zn²⁺ | Not applicable | 2.7 nM[5][6] |

Mechanism of Action and Cellular Processing

The functionality of this compound as an intracellular zinc sensor is a two-step process that begins with its passive diffusion across the cell membrane.

Once inside the cell, ubiquitous intracellular esterases hydrolyze the two acetyl groups from the this compound molecule.[2] This enzymatic cleavage results in the formation of ZnAF-2, a polar molecule that is no longer membrane-permeable and is thus trapped within the cell. In its unbound state, ZnAF-2 exhibits very low fluorescence.[6] Upon binding with intracellular zinc ions, the ZnAF-2-Zn²⁺ complex undergoes a conformational change that leads to a significant increase in fluorescence intensity.[5]

Experimental Protocols

The following is a general protocol for the detection of intracellular zinc using this compound with fluorescence microscopy. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 to 5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-based buffer, pH 7.0-7.5) to a final working concentration of 1 to 10 µM.

Cell Staining and Imaging

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

-

Loading: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with the imaging buffer to remove any excess, unhydrolyzed probe.

-

Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (Excitation: ~490 nm, Emission: ~515 nm). Acquire images to visualize the intracellular zinc distribution.

Application in Signaling Pathway Analysis: Zinc-Sensing Receptor (GPR39)

ZnAF-2 has been instrumental in elucidating the role of extracellular zinc in cell signaling, particularly through the G protein-coupled receptor, GPR39. The release of zinc from injured cells can be detected by the cell-impermeable ZnAF-2, which then activates GPR39 to initiate a signaling cascade involved in processes like epithelial repair.

This pathway highlights how ZnAF-2 can be used to monitor the initial trigger (extracellular zinc) of a complex signaling event.

Summary and Conclusion

This compound is a highly specific and sensitive fluorescent probe for the detection and imaging of intracellular zinc. Its cell-permeable nature and subsequent intracellular trapping make it an invaluable tool for researchers studying the diverse roles of zinc in cellular physiology and pathology. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in a research setting. in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 3. This compound - CAS-Number 357339-96-9 - Order from Chemodex [chemodex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ZnAF-2, 6-Iso - CAS-Number 321859-11-4 - Order from Chemodex [chemodex.com]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Mechanism: A Technical Guide to ZnAF-2 DA and Photoinduced Electron Transfer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of ZnAF-2 DA, a widely utilized fluorescent probe for the detection of intracellular zinc (Zn²⁺). We will delve into the intricacies of its photoinduced electron transfer (PET) mechanism, provide detailed experimental protocols for its characterization, and present key quantitative data to facilitate its effective application in research and drug development.

The Core Mechanism: Photoinduced Electron Transfer (PET)

The functionality of the ZnAF family of fluorescent probes, including ZnAF-2, is predicated on a finely tuned process known as photoinduced electron transfer (PET). In its basal, zinc-free state, the ZnAF-2 molecule exhibits minimal fluorescence. This is due to the quenching of the fluorescein (B123965) fluorophore by the proximate zinc-chelating moiety, N,N-Bis(2-pyridylmethyl)ethylenediamine.[1] Upon excitation of the fluorescein, an electron is transferred from the nitrogen atoms of the chelator to the excited fluorophore, providing a non-radiative pathway for the decay of the excited state. This effectively ‘turns off’ the fluorescence.

The introduction of Zn²⁺ ions dramatically alters this dynamic. The chelator moiety binds to Zn²⁺ with high affinity and selectivity.[1][2] This binding event lowers the energy of the highest occupied molecular orbital (HOMO) of the chelator, thereby inhibiting the photoinduced electron transfer to the excited fluorophore.[3] Consequently, the radiative decay pathway through fluorescence is restored, resulting in a significant, concentration-dependent increase in fluorescence intensity. This "off-on" switching mechanism provides a robust and sensitive method for the detection of intracellular Zn²⁺.

From Prodrug to Probe: Intracellular Activation

This compound (diacetate) is the cell-permeable prodrug form of the active Zn²⁺ probe, ZnAF-2F. The diacetate groups increase the molecule's lipophilicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the cell-impermeable ZnAF-2F.[1] This active form is then trapped within the cytosol, ready to respond to changes in intracellular Zn²⁺ concentration.

Quantitative Data

The photophysical properties of ZnAF-2F, the active form of this compound, are crucial for its application. The following table summarizes key quantitative data for ZnAF-2F and its zinc complex.

| Parameter | ZnAF-2F (Zinc-Free) | ZnAF-2F-Zn²⁺ Complex | Reference |

| Quantum Yield (Φ) | 0.006 (at pH 7.4) | 0.39 | [1][4] |

| Dissociation Constant (Kd) | - | 2.7 nM | [4][5] |

| Molar Extinction Coefficient (ε) | - | 120,000 M⁻¹cm⁻¹ | [4] |

| Excitation Maximum (λex) | ~492 nm | 492 nm | [4] |

| Emission Maximum (λem) | ~514 nm | 514 nm | [4] |

| Fluorescence Increase | - | ~60-fold | [1] |

Experimental Protocols

Accurate characterization of this compound and its interaction with Zn²⁺ is essential. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

ZnAF-2F solution

-

Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Appropriate buffer (e.g., 100 mM HEPES, pH 7.4)

Procedure:

-

Prepare a series of dilutions of both the ZnAF-2F solution (or its zinc complex) and the quantum yield standard in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.

-

Record the fluorescence emission spectra for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

-

Determination of the Dissociation Constant (Kd) via Fluorescence Titration

This protocol determines the binding affinity of ZnAF-2F for Zn²⁺.

Materials:

-

Spectrofluorometer

-

ZnAF-2F solution (e.g., 1 µM in 100 mM HEPES buffer, pH 7.4)

-

A stock solution of a zinc salt (e.g., ZnCl₂) of known concentration.

-

Buffer with a known concentration of a chelator to control the free Zn²⁺ concentration (e.g., EGTA).

Procedure:

-

Prepare a solution of ZnAF-2F at a fixed concentration in the buffer.

-

Record the initial fluorescence intensity of the ZnAF-2F solution.

-

Incrementally add small aliquots of the ZnCl₂ stock solution to the ZnAF-2F solution.

-

Record the fluorescence emission spectrum after each addition, allowing the system to reach equilibrium.

-

Correct the fluorescence intensity for dilution.

-

Plot the fluorescence intensity as a function of the free Zn²⁺ concentration. The free Zn²⁺ concentration can be calculated using a program that takes into account the concentrations of the probe, zinc, and any competing chelators.

-

Fit the resulting binding curve to a 1:1 binding model (e.g., using the Hill equation with a Hill coefficient of 1) to determine the dissociation constant (Kd).[5]

General Protocol for Intracellular Zinc Imaging

This workflow outlines the use of this compound for visualizing intracellular Zn²⁺.

Materials:

-

Cultured cells on a suitable imaging dish or coverslip.

-

This compound stock solution (e.g., in DMSO).

-

Physiological buffer (e.g., HBSS or Krebs-Ringer).

-

Fluorescence microscope with appropriate filters for fluorescein.

-

Zinc ionophore (e.g., pyrithione) and a high-zinc buffer for positive control.

-

Zinc chelator (e.g., TPEN) for negative control.

Procedure:

-

Cell Loading: Incubate the cultured cells with a working solution of this compound (e.g., 1-5 µM) in physiological buffer for 30-60 minutes at 37°C to allow for cell entry and de-esterification.

-

Washing: Wash the cells with fresh buffer to remove excess extracellular probe.

-

Imaging: Mount the cells on the fluorescence microscope and acquire baseline fluorescence images.

-

Stimulation: Treat the cells with the experimental stimulus expected to alter intracellular Zn²⁺ levels and record the changes in fluorescence intensity over time.

-

Controls: At the end of the experiment, add a zinc ionophore and a high concentration of zinc to determine the maximum fluorescence signal (F_max), followed by the addition of a strong zinc chelator to determine the minimum fluorescence signal (F_min).

References

- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Zinc Fluorescent Probe ZnAF-2 DA: Affinity, Quantification, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent zinc indicator, ZnAF-2 DA, with a focus on its zinc binding affinity, the experimental determination of its dissociation constant (Kd), and its application in cellular systems.

Core Properties of this compound

This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc ions (Zn²⁺). Structurally, it is a derivative of fluorescein (B123965) linked to a TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) analog, which confers high specificity for Zn²⁺.[1] The diacetyl (DA) moiety renders the molecule membrane-permeant. Once inside the cell, intracellular esterases cleave the acetyl groups, converting this compound into its cell-impermeable form, ZnAF-2.[1][2] This trapping mechanism ensures the retention of the probe within the cytosol for prolonged imaging.[1] ZnAF-2 exhibits a low basal fluorescence which significantly increases upon binding to Zn²⁺.[2]

Quantitative Data

The key quantitative parameters of ZnAF-2, the active form of this compound, are summarized in the table below.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Zn²⁺ | 2.7 nM | |

| Maximum Excitation Wavelength (λex) | 492 nm | |

| Maximum Emission Wavelength (λem) | 514 nm | |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.39 | |

| Stoichiometry of Binding (Zn²⁺:Probe) | 1:1 |

Determination of Zinc Binding Affinity (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of a probe for its target ion. For ZnAF-2, this value indicates the concentration of free Zn²⁺ at which half of the probe molecules are bound to zinc. The Kd is typically determined in vitro by fluorescence titration.

Experimental Protocol: Fluorescence Titration

This protocol outlines the general steps for determining the Kd of a fluorescent zinc probe like ZnAF-2.

-

Preparation of Solutions:

-

Probe Solution: Prepare a stock solution of ZnAF-2 (the hydrolyzed form) in a suitable buffer (e.g., HEPES or MOPS at pH 7.4). The final concentration for the titration experiment should be in the low micromolar range.

-

Zinc Solution: Prepare a standardized stock solution of a zinc salt (e.g., ZnCl₂) of high purity.

-

Zinc Buffers (Optional but Recommended): To accurately control the free zinc concentration, especially for high-affinity probes, it is advisable to use zinc buffers. These are solutions containing a high concentration of a chelator with a known affinity for zinc (e.g., EGTA) and varying total zinc concentrations. This allows for the precise calculation and stabilization of free zinc concentrations in the nanomolar and picomolar ranges.

-

-

Fluorescence Titration:

-

Place the probe solution in a cuvette.

-

Record the initial fluorescence intensity of the free probe at its optimal excitation and emission wavelengths (for ZnAF-2, λex = 492 nm, λem = 514 nm).

-

Incrementally add small aliquots of the zinc solution (or zinc buffer) to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the fluorescence intensity.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the probe with zinc.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects at each titration point.

-

Plot the fluorescence intensity as a function of the free zinc concentration.

-

Fit the resulting binding curve to a suitable binding isotherm model, such as the Hill equation, assuming a 1:1 binding stoichiometry. The equation is as follows: F = F_min + (F_max - F_min) * [Zn²⁺] / (Kd + [Zn²⁺]) Where:

-

F is the fluorescence intensity at a given zinc concentration.

-

F_min is the fluorescence of the apo-probe (without zinc).

-

F_max is the fluorescence of the zinc-saturated probe.

-

[Zn²⁺] is the free zinc concentration.

-

Kd is the dissociation constant.

-

-

The Kd value is determined from the non-linear regression analysis of the titration data.

-

Caption: Workflow for determining the dissociation constant (Kd) of ZnAF-2.

Application in Cellular Systems: Measuring Intracellular Zinc

This compound is a valuable tool for monitoring changes in the concentration of labile zinc within living cells. The following workflow describes a generalized protocol for its use in cell-based fluorescence microscopy experiments.

Experimental Protocol: Intracellular Zinc Imaging

-

Cell Culture and Loading:

-

Plate cells on a suitable imaging dish or coverslip and culture under appropriate conditions.

-

Prepare a loading solution of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration typically ranges from 1 to 5 µM. A dispersing agent like Pluronic F-127 may be used to aid in solubilization.

-

Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C. During this time, the probe will enter the cells and be de-esterified by intracellular esterases.

-

Wash the cells with fresh buffer to remove excess extracellular probe.

-

-

Fluorescence Microscopy:

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).

-

Acquire baseline fluorescence images of the resting cells.

-

-

Experimental Manipulation and Imaging:

-

Introduce the experimental stimulus. This could be, for example, the addition of a drug, a signaling molecule, or an oxidative stressor that is hypothesized to alter intracellular zinc levels.

-

Capture fluorescence images at regular intervals to monitor changes in intracellular zinc concentration over time. An increase in fluorescence intensity corresponds to an increase in labile zinc.

-

-

Controls and Calibration (Optional):

-

Positive Control: To determine the maximum fluorescence response (F_max), treat the cells with a zinc ionophore (e.g., pyrithione) in the presence of a high concentration of extracellular zinc.

-

Negative Control: To determine the minimum fluorescence (F_min), add a membrane-permeable zinc chelator (e.g., TPEN) to the cells.

-

These controls can be used to normalize the fluorescence data and, in some cases, to estimate the absolute intracellular zinc concentration, although in situ calibration can be complex.

-

Caption: Generalized workflow for intracellular zinc measurement using this compound.

Signaling Pathways

This compound can be employed to study a variety of signaling pathways where zinc acts as a second messenger. For instance, it can be used to visualize the release of zinc from intracellular stores, such as metallothioneins, in response to nitrosative or oxidative stress. It is also utilized to monitor zinc influx through plasma membrane channels or transporters. The specific signaling pathway under investigation will dictate the experimental design, including the choice of stimuli and inhibitors.

Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for clinical or diagnostic use. The provided protocols are generalized and may require optimization for specific experimental systems.

References

Unveiling the Dynamics of Intracellular Zinc: A Technical Guide to ZnAF-2 DA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ZnAF-2 DA, a powerful fluorescent probe for the detection and quantification of labile zinc pools within cellular environments. Understanding the intricate roles of labile zinc, a fraction of total intracellular zinc that is loosely bound and readily exchangeable, is paramount in diverse fields ranging from neuroscience to immunology and cancer biology. This document will delve into the core principles of this compound, its practical applications, and detailed methodologies to empower researchers in their quest to unravel the complexities of zinc signaling.

Core Principles of Labile Zinc Detection with this compound

This compound is a member of the ZnAF family of fluorescent sensors, which are based on a fluorescein (B123965) scaffold conjugated to a zinc chelator.[1][2] The "DA" suffix signifies that it is a diacetylated derivative, rendering the molecule cell-permeable.[3][4] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into its cell-impermeable form, ZnAF-2.[3][4][5] This trapping mechanism ensures the probe remains within the cytosol for long-term imaging.[4][6]

The fluorescence of ZnAF-2 is intrinsically quenched.[2] Upon binding to labile zinc (Zn²⁺), a significant enhancement in fluorescence intensity is observed.[2][7] This "turn-on" fluorescence is highly selective for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺.[2] The mechanism of fluorescence enhancement is attributed to the inhibition of photoinduced electron transfer (PeT) upon zinc chelation.[1][2]

Quantitative Profile of ZnAF-2

The utility of a fluorescent probe is defined by its photophysical and chemical properties. The key parameters for ZnAF-2 are summarized below, providing a basis for experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~492 nm | [3][8] |

| Emission Wavelength (λem) | ~515 nm | [8] |

| Dissociation Constant (Kd for Zn²⁺) | ~2.7 nM | [1][3] |

| Molecular Weight (this compound) | 656.68 g/mol | [8] |

| Solubility | Soluble in DMSO | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically in the range of 1-10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.[8]

Cellular Loading with this compound

The optimal loading concentration and incubation time can vary depending on the cell type and experimental conditions. A typical starting point is a final concentration of 5-10 µM.[1][9][10]

-

Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Prepare a loading buffer by diluting the this compound stock solution in a physiologically compatible buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the final desired concentration.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[1][9][10] The incubation should be performed in the dark.

-

After incubation, wash the cells twice with the imaging buffer to remove excess probe.

-

The cells are now ready for fluorescence imaging.

Fluorescence Microscopy and Imaging

-

Mount the loaded cells on a fluorescence microscope equipped with appropriate filters for fluorescein. A standard FITC filter set (excitation ~470-490 nm, emission ~510-550 nm) is suitable.[3][9]

-

Acquire baseline fluorescence images.

-

To induce changes in intracellular labile zinc, cells can be treated with various stimuli. For example, the addition of a zinc ionophore like pyrithione (B72027) in the presence of extracellular zinc can be used to increase intracellular zinc levels.[1][9] Conversely, a membrane-permeable zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can be used to decrease labile zinc and confirm the zinc-specificity of the fluorescent signal.[1][9]

-

Acquire images at desired time intervals to monitor the dynamics of labile zinc.

Quantification of Labile Zinc

While this compound is an excellent tool for detecting changes in labile zinc, absolute quantification can be challenging due to variations in probe loading and cellular volume. Ratiometric measurements or calibration procedures are often employed for more quantitative assessments. The high affinity (low Kd) of ZnAF-2 means it can become saturated at relatively low intracellular zinc concentrations.[1] For measuring higher zinc concentrations, other members of the ZnAF family with lower affinities, such as ZnAF-3 (Kd = 0.79 µM), may be more suitable.[1]

Visualizing the Workflow and Mechanism

To further clarify the application of this compound, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, Fluorescent Zn2+ probe (CAS 357339-96-9) | Abcam [abcam.com]

- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Specificity of the Fluorescent Zinc Probe ZnAF-2 DA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc (Zn²⁺) is an essential transition metal ion that plays a critical role in a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission. The dysregulation of zinc homeostasis is implicated in numerous pathological conditions. Consequently, the ability to accurately measure and visualize intracellular zinc dynamics is of paramount importance in biological research and drug development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.

This technical guide provides an in-depth analysis of the fluorescent probe ZnAF-2 DA, with a core focus on its specificity for zinc ions (Zn²⁺) over other biologically relevant cations. This compound is a cell-permeable derivative of ZnAF-2, a highly specific and sensitive fluorescent sensor for Zn²⁺.[1][2] This document details the probe's mechanism of action, summarizes its quantitative selectivity, and provides comprehensive experimental protocols for its use and validation.

Mechanism of Action

This compound is designed for the detection of intracellular zinc. Its chemical structure consists of a fluorescein (B123965) backbone modified with a zinc-chelating moiety analogous to TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), and two acetoxymethyl (AM) ester groups.[1] The AM esters render the molecule hydrophobic and cell-permeable.

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the non-fluorescent this compound into the cell-impermeant and highly fluorescent probe, ZnAF-2.[1][3] In its unbound state, the fluorescence of ZnAF-2 is quenched. Upon binding to Zn²⁺, a stable complex is formed, leading to a significant enhancement of fluorescence emission.[4]

Quantitative Data on Cation Specificity

The high specificity of the ZnAF sensor family for Zn²⁺ is a key feature for its utility in biological systems. The fluorescence of ZnAF-2 is minimally affected by other common physiological cations.

| Property | ZnAF-2 | ZnAF-2F* | Reference |

| Dissociation Constant (Kd) for Zn²⁺ | 2.7 nM | In the nanomolar range | [2][4] |

| Maximum Excitation Wavelength (Ex max) | 492 nm | ~495 nm | [2] |

| Maximum Emission Wavelength (Em max) | 514 nm | ~515 nm | [2] |

| Fluorescence Quantum Yield (Φ) (-Zn²⁺) | Low | 0.006 | [4] |

| Fluorescence Quantum Yield (Φ) (+Zn²⁺) | High | ~0.36 (60-fold increase) | [4] |

| Fluorescence Response to Ca²⁺ | No significant fluorescence | No fluorescence | [4] |

| Fluorescence Response to Mg²⁺ | No significant fluorescence | No fluorescence | [4] |

| Fluorescence Response to Fe²⁺/Fe³⁺ | Expected to be low (quenching) | Not specified | [5] |

| Fluorescence Response to Cu²⁺ | Expected to be low (quenching) | Not specified | [5] |

Note: Quantitative data for the closely related probe ZnAF-2F is included for comparison, as detailed selectivity data for ZnAF-2 is not fully available in the provided search results. Transition metal ions like Fe²⁺ and Cu²⁺ are known to quench fluorescence through mechanisms such as electron transfer, and therefore are not expected to produce a significant fluorescent signal with ZnAF-2.[5][6][7][8]

Experimental Protocols

General Protocol for Intracellular Zinc Imaging with this compound

This protocol provides a general guideline for loading cells with this compound and imaging intracellular zinc. Optimization may be required for specific cell types and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (typically 1-10 µM).

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

-

Loading with this compound:

-

Remove the culture medium and wash the cells once with the imaging buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with the imaging buffer to remove excess probe.

-

-

Fluorescence Microscopy:

-

Mount the cells on a fluorescence microscope.

-

Excite the sample at approximately 490 nm and collect the emission at around 515 nm.

-

Acquire images at desired time points to monitor changes in intracellular zinc concentration.

-

Protocol for Determining Cation Selectivity of ZnAF-2

This protocol outlines the steps to assess the specificity of the hydrolyzed probe, ZnAF-2, for Zn²⁺ against other cations in vitro.

-

Reagent Preparation:

-

Prepare a stock solution of ZnAF-2 (the hydrolyzed form) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

-

Prepare stock solutions of the chloride or nitrate (B79036) salts of the cations to be tested (e.g., Zn²⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Mn²⁺, Ni²⁺) in deionized water.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, add the ZnAF-2 solution to a final concentration of approximately 1 µM in the buffer.

-

Measure the baseline fluorescence of the ZnAF-2 solution using a spectrofluorometer (Ex: ~492 nm, Em: ~514 nm).

-

Add a specific concentration of the cation to be tested (e.g., 10-fold excess) to the cuvette and mix thoroughly.

-

Record the fluorescence intensity after the addition of the cation.

-

Repeat the measurement for each cation of interest.

-

For a positive control, add a saturating concentration of Zn²⁺ to a separate cuvette containing ZnAF-2.

-

-

Data Analysis:

-

Calculate the fold change in fluorescence intensity for each cation relative to the baseline fluorescence of ZnAF-2 alone.

-

Compare the fluorescence response of other cations to that of Zn²⁺ to determine the selectivity.

-

Conclusion

This compound is a powerful and highly specific fluorescent probe for the detection and imaging of intracellular Zn²⁺. Its cell-permeable nature and subsequent trapping within the cell upon hydrolysis make it an ideal tool for live-cell imaging. The high affinity for Zn²⁺ and the negligible fluorescence response to other biologically abundant cations, such as Ca²⁺ and Mg²⁺, ensure that the observed fluorescence signals are a reliable representation of intracellular zinc dynamics. While transition metals like iron and copper can quench fluorescence, their intracellular concentrations in the labile pool are typically much lower than that of zinc, minimizing their interference in most biological contexts. The provided protocols offer a solid foundation for researchers to utilize this compound effectively and to validate its specificity within their experimental systems.

References

- 1. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 2. Enzo Life Sciences this compound (1mg). CAS: 357339-96-9, Quantity: Each of | Fisher Scientific [fishersci.com]

- 3. What is an AM ester? | AAT Bioquest [aatbio.com]

- 4. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensing of transition metals through fluorescence quenching or enhancement. A review - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 8. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Esterase Activity on ZnAF-2 DA for Zinc Ion Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent zinc indicator, ZnAF-2 DA, detailing its mechanism of action, experimental protocols, and data analysis considerations. The information is intended to equip researchers with the knowledge to effectively utilize this probe for the sensitive detection of intracellular zinc ions (Zn²⁺), a critical second messenger in numerous physiological and pathological processes.

Introduction to this compound

This compound (Zinc-binding Azole Fluorescein-2 Diacetate) is a cell-permeable probe designed for the detection of intracellular zinc. It belongs to the ZnAF family of fluorescent sensors, which are based on a fluorescein (B123965) scaffold. The diacetate (DA) modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting this compound into its cell-impermeable and zinc-sensitive form, ZnAF-2. This trapping mechanism ensures the accumulation of the active probe within the cytosol.[1][2]

The active form, ZnAF-2, exhibits a dramatic increase in fluorescence intensity upon binding to Zn²⁺. This "turn-on" fluorescence response is highly specific for zinc ions over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3] The underlying mechanism for this fluorescence enhancement is the inhibition of photoinduced electron transfer (PeT) upon zinc chelation.[1][3]

Mechanism of Action and Signaling Pathway

The utility of this compound as an intracellular zinc probe relies on a two-step activation process.

As depicted in Figure 1, this compound first passively crosses the cell membrane. Inside the cell, intracellular esterases hydrolyze the diacetate groups, yielding the polar, cell-impermeable ZnAF-2 molecule. This active form has a low basal fluorescence. Upon binding with intracellular zinc ions, the ZnAF-2-Zn²⁺ complex is formed, which results in a significant enhancement of the fluorescence signal.

Quantitative Data and Photophysical Properties

The selection of an appropriate fluorescent probe is critical for quantitative imaging. The photophysical properties of ZnAF-2 and its fluorinated analog, ZnAF-2F, are summarized in the table below.

| Property | ZnAF-2 | ZnAF-2F | Reference |

| Excitation Wavelength (λex) | 492 nm | 492 nm | [3] |

| Emission Wavelength (λem) | 514 nm | 515 nm | [3] |

| Dissociation Constant (Kd) for Zn²⁺ | 2.7 nM | 1.5 nM | [4] |

| Quantum Yield (Φ) (in presence of Zn²⁺) | 0.39 | 0.45 | [3] |

| Fluorescence Fold Increase (upon Zn²⁺ binding) | ~51-fold | ~60-fold | [3][4] |

Table 1: Photophysical Properties of ZnAF Probes.

Detailed Experimental Protocols

This section provides a step-by-step guide for using this compound to measure intracellular zinc.

Reagent Preparation

Stock Solution Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Dispense the stock solution into small aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Cell Loading Protocol

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

-

Washing: Before loading, wash the cells once with a warm physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline to remove any residual serum.

-

Loading: Prepare a loading solution of this compound at a final concentration of 1-10 µM in the same buffer. The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically. A typical starting point is 5 µM for 30 minutes at 37°C.

-

Washing: After incubation, wash the cells twice with the warm buffer to remove any extracellular probe.

-

Imaging: The cells are now ready for imaging. It is recommended to perform imaging within one hour of loading.

Fluorescence Microscopy and Imaging

-

Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation filter: 470/40 nm, dichroic mirror: 495 nm, emission filter: 525/50 nm).

-

Illumination: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). The exposure time should be optimized to achieve a good signal-to-noise ratio without saturating the detector.

Data Analysis and Quantification

The fluorescence intensity of ZnAF-2 is proportional to the intracellular labile zinc concentration.

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

-

Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments.

-

Intensity Measurement: Measure the mean fluorescence intensity within each ROI.

-

Background Subtraction: Measure the fluorescence intensity of a background region (an area with no cells) and subtract this value from the cellular fluorescence measurements.

-

Normalization: For comparative studies, normalize the fluorescence intensity of treated cells to that of control cells. For time-lapse experiments, normalize the fluorescence at each time point to the baseline fluorescence (F/F₀).

-

Calibration (for absolute quantification): To estimate the absolute intracellular zinc concentration, a calibration procedure is required. This typically involves treating the cells with a zinc ionophore (e.g., pyrithione) in the presence of known concentrations of extracellular zinc to determine the minimum (F_min, with a zinc chelator like TPEN) and maximum (F_max) fluorescence signals. The intracellular zinc concentration can then be calculated using the following equation, which is derived from the law of mass action for a 1:1 binding equilibrium:

[Zn²⁺] = K_d * [(F - F_min) / (F_max - F)]

Where:

-

[Zn²⁺] is the intracellular zinc concentration.

-

K_d is the dissociation constant of ZnAF-2 for Zn²⁺.

-

F is the measured fluorescence intensity.

-

F_min is the minimum fluorescence intensity in the absence of zinc.

-

F_max is the maximum fluorescence intensity at saturating zinc concentrations.

-

Applications in Drug Development

The measurement of intracellular zinc dynamics is crucial in various areas of drug development:

-

Toxicology: Assessing drug-induced disruption of zinc homeostasis.

-

Neuroscience: Investigating the role of zinc in neurodegenerative diseases and the effects of potential therapeutics.

-

Oncology: Studying the involvement of zinc signaling in cancer cell proliferation and apoptosis.

-

Immunology: Understanding the role of zinc in immune cell function and the development of immunomodulatory drugs.

By providing a robust method to quantify changes in intracellular zinc, this compound serves as a valuable tool for target validation, compound screening, and mechanism of action studies in these and other therapeutic areas.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no fluorescence signal | - Inefficient hydrolysis of this compound- Low intracellular zinc concentration- Photobleaching | - Increase incubation time or temperature.- Use a positive control (e.g., supplement with extracellular zinc and an ionophore).- Reduce excitation light intensity and exposure time. |

| High background fluorescence | - Incomplete removal of extracellular probe- Autofluorescence from cells or media | - Ensure thorough washing after loading.- Use phenol (B47542) red-free media for imaging.- Acquire a background image from a cell-free region and subtract it. |

| Cellular toxicity | - High concentration of this compound or DMSO | - Reduce the loading concentration of the probe.- Ensure the final DMSO concentration is below 0.5%. |

| Uneven cell loading | - Inconsistent cell density- Inefficient probe distribution | - Ensure a homogenous cell monolayer.- Gently agitate the dish during loading. |

Table 2: Troubleshooting Guide for this compound Imaging.

Conclusion

This compound is a powerful and widely used fluorescent probe for the detection and quantification of intracellular zinc. Its straightforward mechanism of action, high sensitivity, and selectivity make it an invaluable tool for researchers in various fields, including drug discovery and development. By following the detailed protocols and considering the data analysis principles outlined in this guide, researchers can obtain reliable and reproducible measurements of intracellular zinc dynamics, thereby advancing our understanding of the critical roles of this essential metal ion in health and disease.

References

pH Sensitivity of ZnAF-2 Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH sensitivity of the fluorescent zinc indicator, ZnAF-2. A comprehensive understanding of this characteristic is critical for the accurate interpretation of experimental data, particularly in cellular and physiological contexts where pH fluctuations can occur. This document outlines the core principles of ZnAF-2's pH-dependent fluorescence, presents quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying mechanisms and workflows.

Core Principle: Protonation-Induced Fluorescence Quenching

The fluorescence of the ZnAF-2 sensor, when complexed with zinc (Zn²⁺), is sensitive to changes in environmental pH. This sensitivity is primarily attributed to the fluorescein (B123965) moiety of the ZnAF-2 molecule. The phenolic hydroxyl group on the fluorescein backbone has a pKa of approximately 6.2.[1][2] In environments with a pH below 7.0, protonation of this group becomes increasingly prevalent. This protonation event alters the electronic structure of the fluorophore, leading to a decrease in its fluorescence quantum yield and, consequently, a quenching of the fluorescence signal. At physiological pH (around 7.4), the phenolic hydroxyl group is predominantly deprotonated, allowing for maximal fluorescence of the ZnAF-2/Zn²⁺ complex.

Quantitative Data: pH-Dependent Fluorescence of ZnAF-2/Zn²⁺ Complex

The relationship between pH and the fluorescence intensity of the ZnAF-2/Zn²⁺ complex follows a sigmoidal curve, characteristic of a process governed by a single pKa. The following table summarizes the expected relative fluorescence intensity of the ZnAF-2/Zn²⁺ complex at various pH values, normalized to the maximum fluorescence observed at pH ≥ 8.0. This data is derived based on the established pKa of 6.2 for the fluorescein moiety of ZnAF-2.[1][2]

| pH | Relative Fluorescence Intensity (%) |

| 4.0 | ~1.5 |

| 5.0 | ~13.6 |

| 6.0 | ~61.3 |

| 6.2 | 50.0 (pKa) |

| 7.0 | ~86.4 |

| 7.4 | ~94.1 |

| 8.0 | 100 |

| 9.0 | 100 |

Experimental Protocol: Determination of ZnAF-2 pH Sensitivity

This protocol outlines a detailed methodology for characterizing the pH-dependent fluorescence of the ZnAF-2/Zn²⁺ complex using spectrofluorometry.

Materials and Reagents:

-

ZnAF-2 stock solution (e.g., 1 mM in DMSO)

-

Zinc chloride (ZnCl₂) solution (e.g., 10 mM in deionized water)

-

A series of pH buffers (e.g., 100 mM) covering a range from approximately pH 4.0 to 9.0. Recommended buffers include:

-

Citrate buffer (for pH 4.0 - 6.0)

-

Phosphate buffer (for pH 6.0 - 8.0)

-

Tris-HCl buffer (for pH 7.5 - 9.0)

-

-

Deionized water

-

Spectrofluorometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of ZnAF-2 by diluting the stock solution in deionized water to a final concentration of approximately 1 µM.

-

Prepare a series of buffered solutions, each containing 1 µM ZnAF-2 and a saturating concentration of ZnCl₂ (e.g., 10 µM) to ensure the formation of the ZnAF-2/Zn²⁺ complex. The pH of each solution should be carefully adjusted and verified with a calibrated pH meter.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength of the spectrofluorometer to the optimal wavelength for the ZnAF-2/Zn²⁺ complex (typically around 492 nm).

-

Set the emission wavelength to the peak emission for the complex (typically around 515 nm).

-

Adjust the excitation and emission slit widths to obtain an optimal signal-to-noise ratio.

-

-

Fluorescence Measurement:

-

Transfer the buffered ZnAF-2/Zn²⁺ solution at the highest pH (e.g., pH 9.0) to a quartz cuvette and place it in the spectrofluorometer.

-

Record the fluorescence intensity. This will serve as the reference for 100% relative fluorescence.

-

Sequentially measure the fluorescence intensity of the ZnAF-2/Zn²⁺ complex in the buffers of decreasing pH. Ensure the cuvette is thoroughly rinsed with deionized water and the respective buffer between measurements.

-

-

Data Analysis:

-

For each pH value, calculate the relative fluorescence intensity by dividing the measured fluorescence by the maximum fluorescence intensity recorded at the highest pH and multiplying by 100.

-

Plot the relative fluorescence intensity as a function of pH.

-

The pKa can be determined as the pH at which the relative fluorescence intensity is 50%.

-

Mandatory Visualizations

Signaling Pathway of pH-Induced Fluorescence Quenching

Caption: Mechanism of pH-dependent fluorescence of the ZnAF-2/Zn²⁺ complex.

Experimental Workflow for pH Sensitivity Analysis

Caption: Workflow for determining the pH sensitivity of ZnAF-2 fluorescence.

References

The ZnAF Series of Fluorescent Probes: A Technical Guide to their Historical Development and Application

Abstract

The ZnAF series of fluorescent probes represents a cornerstone in the detection and imaging of biological zinc (Zn²⁺). This technical guide provides a comprehensive overview of the historical development of these probes, from the pioneering introduction of ZnAF-1 and ZnAF-2 to the refined, second-generation fluorinated analogs, ZnAF-1F and ZnAF-2F, and their cell-permeable derivatives. We present a detailed chronicle of their design, synthesis, and characterization, underpinned by quantitative data on their photophysical properties. Furthermore, this guide furnishes detailed experimental protocols for their synthesis and application in cellular imaging. Included are signaling pathway and workflow diagrams generated using Graphviz to visually articulate the operational mechanisms and experimental procedures. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of zinc biology.

Introduction: The Dawn of a New Era in Zinc Sensing

The turn of the 21st century marked a significant advancement in the field of zinc biology with the development of the ZnAF (Zinc Probe, Amino-Fluorescein) series of fluorescent sensors. Prior to their introduction, the available probes for detecting intracellular zinc ions were often hampered by issues of selectivity, sensitivity, and stability in physiological environments. The seminal work of Professor Tetsuo Nagano and his colleagues at the University of Tokyo revolutionized the field by introducing a novel design strategy based on a fluorescein (B123965) platform coupled with a specific zinc chelator. This innovation laid the groundwork for a new generation of probes that have become indispensable tools for elucidating the multifaceted roles of zinc in cellular physiology and pathology.

Historical Development of the ZnAF Series

The development of the ZnAF probes can be categorized into two main generations, each characterized by significant improvements in their chemical and photophysical properties.

First Generation: The Advent of ZnAF-1 and ZnAF-2

The genesis of the ZnAF series began with the development of ZnAF-1 and ZnAF-2, first reported by Hirano et al. in 2000. These pioneering probes were engineered by coupling a fluorescein fluorophore with an N,N-bis(2-pyridylmethyl)ethylenediamine (TPEN analog) chelator for Zn²⁺. The fundamental principle behind their function is Photoinduced Electron Transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the chelator quenches the fluorescence of the fluorescein moiety. Upon binding of Zn²⁺, this electron transfer is inhibited, leading to a significant increase in fluorescence intensity.

A key challenge with these initial probes was their pH sensitivity. The fluorescence of the Zn²⁺-ZnAF-1/2 complex was observed to decrease in acidic conditions (below pH 7.0) due to the protonation of the phenolic hydroxyl group of the fluorescein, which has a pKa of 6.2.[1] This limited their application in cellular compartments with varying pH.

Second Generation: Enhanced Stability with ZnAF-1F and ZnAF-2F

To address the pH sensitivity of the first-generation probes, the Nagano group introduced electron-withdrawing fluorine atoms at the ortho position of the phenolic hydroxyl group of the fluorescein scaffold, leading to the development of ZnAF-1F and ZnAF-2F in 2002.[1] This modification successfully lowered the pKa of the phenolic hydroxyl group to 4.9.[1] As a result, the Zn²⁺ complexes of ZnAF-1F and ZnAF-2F exhibit stable fluorescence in neutral and even slightly acidic environments, significantly expanding their utility in biological imaging.[1]

Enabling Cellular Studies: The Diacetylated Derivatives

A critical step for in vivo applications was to render the probes cell-permeable. To achieve this, a diacetylated derivative of ZnAF-2F, namely ZnAF-2F DA, was synthesized.[1] The acetyl groups mask the polar hydroxyl groups of the fluorescein, allowing the molecule to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, regenerating the active ZnAF-2F probe, which is then trapped within the cytosol.[1]

Quantitative Data Presentation

The photophysical properties of the key ZnAF probes are summarized in the table below for easy comparison.

| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) (in presence of Zn²⁺) | Dissociation Constant (Kd) | pKa of Fluorescein Moiety | Reference |

| ZnAF-1 | 492 | 514 | 0.38 | 1.5 nM | 6.2 | |

| ZnAF-2 | 492 | 514 | 0.45 | 2.7 nM | 6.2 | |

| ZnAF-1F | 495 | 515 | 0.45 | 1.0 nM | 4.9 | [1] |

| ZnAF-2F | 495 | 515 | 0.55 | 2.0 nM | 4.9 | [1] |

Signaling Pathway and Experimental Workflows

Signaling Pathway: Photoinduced Electron Transfer (PET)

The zinc-sensing mechanism of the ZnAF probes is governed by Photoinduced Electron Transfer (PET). The following diagram illustrates this process.

Experimental Workflow: Intracellular Zinc Imaging

The general workflow for using a cell-permeable ZnAF probe, such as ZnAF-2F DA, for intracellular zinc imaging is depicted below.

References

Methodological & Application

Application Notes and Protocols for ZnAF-2 DA Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc (Zn²⁺) is an essential trace element crucial for a myriad of physiological processes, including enzymatic activity, gene expression, and neuronal signaling. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the study of intracellular zinc dynamics a key area of research. ZnAF-2 DA (Zinc-binding Azide Fluorophore-2 Diacetate) is a highly sensitive and specific fluorescent probe designed for the detection of intracellular zinc in living cells. This cell-permeable probe is initially non-fluorescent but becomes intensely fluorescent upon binding to zinc after intracellular esterase cleavage of its diacetate groups. This property allows for the real-time visualization and quantification of changes in intracellular zinc concentrations.

Mechanism of Action

This compound is a cell-permeant derivative of ZnAF-2. Its diacetate groups render the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting this compound into its membrane-impermeable and zinc-sensitive form, ZnAF-2.[1][2] In its unbound state, ZnAF-2 exhibits very low fluorescence. However, upon binding to intracellular free zinc, it undergoes a conformational change that results in a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy.[1] The dissociation constant (Kd) of ZnAF-2 for Zn²⁺ is in the nanomolar range, making it suitable for detecting basal and fluctuating physiological levels of intracellular zinc.[3][4]

Signaling Pathway of Zinc-Sensing Receptor (GPR39)

Extracellular zinc can act as a signaling molecule by activating the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR).[5] Activation of GPR39 by extracellular zinc initiates a downstream signaling cascade that can lead to various cellular responses, including epithelial repair and modulation of neuronal activity. This pathway highlights the role of zinc as an intercellular signaling molecule.[5]

GPR39 signaling cascade initiated by extracellular zinc.

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Wavelength (max) | ~492 nm | [3] |

| Emission Wavelength (max) | ~515 nm | [3] |

| Dissociation Constant (Kd) | ~2.7 nM | [3][4] |

| Solvent for Stock Solution | Anhydrous DMSO | |

| Recommended Stock Conc. | 1-5 mM | |

| Recommended Working Conc. | 1-10 µM | |

| Typical Incubation Time | 30-60 minutes at 37°C | |

| Storage Conditions | -20°C, desiccated, protected from light |

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution (1 mM)

-

Bring the vial of this compound to room temperature before opening.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 656.68 g/mol ), add 1.52 mL of DMSO.

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

b. Imaging Buffer

A buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or a physiological saline solution containing calcium and magnesium is recommended for dye loading and imaging to maintain cell health. For some experiments, a HEPES-buffered medium can also be used.

Cell Culture and Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of Loading Solution: Dilute the 1 mM this compound stock solution in pre-warmed imaging buffer to the final working concentration (typically 1-5 µM). The optimal concentration should be determined empirically for each cell type to achieve adequate signal with minimal background.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the pre-warmed imaging buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular dye.

-

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for live imaging.

Live Cell Imaging

a. Microscope Setup

-

Microscope: An inverted fluorescence microscope (widefield or confocal) equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

-

Excitation: Use an excitation source with a wavelength close to 492 nm (e.g., a 488 nm laser line or a filter set for FITC/GFP).

-

Emission: Collect the emitted fluorescence using a filter set centered around 515 nm.

-

Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 60x oil or water immersion) for optimal light collection and resolution.

b. Image Acquisition Parameters

-

Exposure Time/Laser Power: Use the lowest possible exposure time or laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Detector Gain: Adjust the detector gain to optimize the dynamic range of the signal without saturating the detector.

-

Pinhole (Confocal): For confocal microscopy, set the pinhole to 1 Airy unit (AU) for a good balance between optical sectioning and signal intensity.

-

Time-lapse Imaging: For dynamic studies, acquire images at appropriate time intervals to capture the biological process of interest.

Experimental Workflow

Workflow for this compound live cell imaging.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of wash steps after dye loading. Use a fresh, pre-warmed imaging buffer for washing. |

| Autofluorescence from cells or medium. | Use a phenol (B47542) red-free imaging medium. Acquire a background image from an unstained control sample and subtract it from the experimental images. | |

| Weak or No Signal | Insufficient dye loading. | Increase the dye concentration or incubation time. Ensure that the cells are healthy, as esterase activity can be compromised in unhealthy cells. |

| Low intracellular zinc concentration. | Use a positive control by treating cells with a zinc ionophore (e.g., pyrithione) and a source of zinc to confirm that the dye is responsive. | |

| Incorrect filter sets or microscope settings. | Verify that the excitation and emission filters are appropriate for ZnAF-2 (Ex/Em: ~492/515 nm). Optimize microscope settings (exposure, gain). | |

| Phototoxicity/Photobleaching | Excessive light exposure. | Reduce laser power or lamp intensity. Decrease exposure time and/or imaging frequency. Use an anti-fade reagent in the imaging medium if compatible with live cells. |

| Uneven Staining | Inconsistent dye loading or cell health. | Ensure even distribution of the loading solution over the cells. Check for cell viability and ensure a healthy, evenly distributed cell monolayer. |

Conclusion

This compound is a powerful tool for the investigation of intracellular zinc dynamics in living cells. Its high sensitivity and specificity for zinc, coupled with its cell-permeable nature, make it an ideal probe for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully employ this compound to gain valuable insights into the complex roles of zinc in cellular health and disease.

References

- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 3. Enzo Life Sciences this compound (1mg). CAS: 357339-96-9, Quantity: Each of | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zinc Released from Injured Cells Is Acting via the Zn2+-sensing Receptor, ZnR, to Trigger Signaling Leading to Epithelial Repair - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal Loading of ZnAF-2 DA in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZnAF-2 DA (Diacetate) is a cell-permeable fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺). Upon entry into the cell, intracellular esterases cleave the diacetate groups, trapping the probe, now ZnAF-2, within the cytosol. ZnAF-2 exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺, making it a valuable tool for studying the role of zinc in neuronal function and pathology.

Optimizing the loading concentration of this compound is a critical step to ensure a robust fluorescence signal while minimizing potential cytotoxicity. These application notes provide a comprehensive protocol for determining the optimal loading concentration of this compound in neuronal cultures.

Data Presentation: Optimizing this compound Loading

The following tables present representative data from experiments designed to determine the optimal loading concentration of this compound in primary rat cortical neurons.

Table 1: Effect of this compound Concentration on Fluorescence Intensity

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |

| 0 (Control) | 50 | 5 | 1.0 |

| 1 | 550 | 45 | 11.0 |

| 2.5 | 1200 | 110 | 24.0 |

| 5 | 2500 | 230 | 50.0 |

| 10 | 3200 | 350 | 64.0 |

| 20 | 3500 | 400 | 70.0 |

This table illustrates that fluorescence intensity increases with higher concentrations of this compound. The signal-to-noise ratio also improves, indicating a clearer signal over background fluorescence.

Table 2: Assessment of Neuronal Viability after this compound Loading

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4 |

| 1 | 98 | 5 |

| 2.5 | 96 | 6 |

| 5 | 95 | 5 |

| 10 | 85 | 8 |

| 20 | 65 | 10 |

This table, based on an MTT assay, demonstrates that at concentrations up to 5 µM, this compound has a minimal effect on neuronal viability. However, at concentrations of 10 µM and higher, a significant decrease in cell viability is observed, indicating cytotoxicity.

Based on the representative data, a loading concentration of 5 µM this compound is optimal for this specific neuronal culture system. This concentration provides a strong fluorescence signal with a high signal-to-noise ratio while maintaining high cell viability. It is crucial to perform this optimization for each specific cell type and experimental condition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent: this compound

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound (molecular weight will be on the product sheet) in the calculated volume of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Protocol 2: Determining Optimal Loading Concentration of this compound in Neurons

This protocol outlines the steps to identify the ideal concentration of this compound that yields a high fluorescence signal with minimal impact on cell health.

Materials:

-

Primary neuronal culture (e.g., cortical, hippocampal) or neuronal cell line plated on glass-bottom dishes or 96-well plates suitable for microscopy and plate-based assays.

-

This compound stock solution (1 mM in DMSO).

-

Neurobasal medium or other appropriate culture medium.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission: ~490 nm / ~515 nm).